molecular formula C17H18N2O2 B6368994 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1111115-69-5

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%

Cat. No. B6368994
CAS RN: 1111115-69-5
M. Wt: 282.34 g/mol
InChI Key: IKZCBAKUDARPJO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine (2H-5-4-PCP) is a heterocyclic compound that has been studied for its potential applications in a variety of fields, including chemistry, pharmacology, and biochemistry. 2H-5-4-PCP is a derivative of piperidine and has a molecular formula of C12H15NO2. It is a colorless solid with a molar mass of 211.25 g/mol.

Mechanism of Action

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied for its potential mechanism of action. It has been hypothesized that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It is thought that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may inhibit the activity of COX-2 by binding to the active site of the enzyme and preventing the formation of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been hypothesized that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may have anti-inflammatory and analgesic properties. In addition, it has been suggested that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may have anti-cancer and anti-microbial properties.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has several advantages and limitations when used in laboratory experiments. One of the advantages of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is that it is a relatively stable compound and can be stored for extended periods of time. Another advantage is that it is relatively easy to synthesize in the laboratory. One of the limitations of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is that it is not commercially available, which can make it difficult to obtain for laboratory experiments.

Future Directions

There are several potential future directions for research on 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%. One potential direction is to further investigate its potential anti-inflammatory and analgesic properties. Another potential direction is to investigate its potential anti-cancer and anti-microbial properties. Additionally, further research could be conducted to explore its potential applications in chemistry and pharmacology. Finally, further research could be conducted to investigate its potential mechanism of action.

Synthesis Methods

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of piperidine-1-carbonyl chloride with 2-hydroxy-5-pyridyl chloride in an aqueous medium. This reaction yields the intermediate 2-chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine. The second step involves the reaction of the intermediate with sodium hydroxide in aqueous medium, which yields 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied for its potential applications in various fields, including chemistry, pharmacology, and biochemistry. In chemistry, 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied as a potential catalyst for organic reactions. In pharmacology, it has been studied for its potential use as an anti-inflammatory agent. In biochemistry, it has been studied for its potential use as a reagent for the detection of proteins.

properties

IUPAC Name

5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-9-8-15(12-18-16)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZCBAKUDARPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683242
Record name 5-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111115-69-5
Record name 5-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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